![molecular formula C22H21FN4O3 B2501342 N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1105206-64-1](/img/structure/B2501342.png)
N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds It is characterized by the presence of a dihydropyridine ring, which is a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Fluorophenyl and Methylphenyl Groups:
Carbamoylation: The final step involves the carbamoylation of the amine group using a suitable carbamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Anticancer Activity
One of the primary applications of this compound is in cancer treatment. Research indicates that it exhibits significant anticancer properties against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested against several cancer cell lines, including SNB-19, OVCAR-8, and NCI-H40.
- Percent Growth Inhibition (PGI) :
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H40: 75.99%
These results suggest that the compound effectively inhibits the growth of these cancer cells, indicating its potential as an anticancer agent .
Neurological Applications
Emerging studies suggest that this compound may also have implications in treating neurological disorders:
- Potential for Neuroprotection : Preliminary data indicate that it could protect neuronal cells from damage in models of neurodegeneration.
- Impact on Neurotransmitter Systems : Its structural components may influence neurotransmitter activity, potentially aiding in conditions like depression or anxiety.
Table 1: Anticancer Efficacy
Table 2: Neurological Impact Research
作用机制
The mechanism of action of N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-({[(4-bromophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability.
生物活性
N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its diverse biological activities. The molecular formula is C24H25FN4O5 with a molecular weight of 468.48 g/mol. The presence of the fluorophenyl and methylphenyl groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. The dihydropyridine moiety is particularly noted for its role in calcium channel blocking and antihypertensive activities. Studies have shown that modifications to the dihydropyridine structure can enhance binding affinity and selectivity towards specific biological targets.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of related dihydropyridine derivatives. For instance, a multi-component synthesis study reported moderate antimycobacterial activity for synthesized dihydropyrimidines, suggesting that structural analogs may exhibit similar properties .
2. Anticancer Properties
The compound has been investigated for anticancer activity. A study highlighted that certain dihydropyridine derivatives showed significant cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms. Further research into this compound could yield insights into its efficacy against specific cancers.
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Dihydropyridines are known to inhibit enzymes involved in metabolic pathways. For example, related compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications in the side chains significantly influenced their antimicrobial potency. Compounds with fluorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria .
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines revealed that specific modifications on the dihydropyridine scaffold could lead to increased cytotoxicity. The compound was tested alongside known chemotherapeutics to evaluate synergistic effects, indicating promising results in combination therapies .
Data Tables
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-15-2-4-17(5-3-15)13-27-14-18(8-11-20(27)28)21(29)25-26-22(30)24-12-16-6-9-19(23)10-7-16/h2-11,14H,12-13H2,1H3,(H,25,29)(H2,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRSGBGAWXPKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。